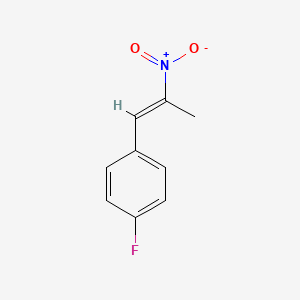

Benzene, 1-fluoro-4-(2-nitropropenyl)-

描述

Contextualization within Fluorinated Nitroalkenes and Aromatic Systems

The chemical identity of Benzene (B151609), 1-fluoro-4-(2-nitropropenyl)- is defined by its constituent parts: a fluorinated aromatic system and a nitroalkene functional group. The interplay between these components is crucial to its behavior.

Fluorinated Aromatic Systems: The incorporation of a fluorine atom onto a benzene ring significantly alters the molecule's electronic properties. tandfonline.com Fluorine is the most electronegative element, and its presence can modify the electron distribution, dipole moment, and chemical stability of the aromatic ring. tandfonline.com This substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeation, and increase binding affinity to biological targets. tandfonline.comresearchgate.net The C-F bond is stronger than a C-H bond, which can block sites susceptible to metabolic oxidation. nih.gov Furthermore, fluorination often increases lipophilicity, which can improve the absorption and transport of a molecule across biological membranes. nih.govresearchgate.net

Nitroalkenes: A nitroalkene, or nitro olefin, is a functional group characterized by a nitro group (-NO2) attached to a carbon-carbon double bond. wikipedia.org The powerful electron-withdrawing nature of the nitro group activates the double bond, making it highly susceptible to nucleophilic attack. cymitquimica.com This activation renders nitroalkenes versatile intermediates in a variety of chemical transformations, including Michael additions, Diels-Alder cycloadditions, and the synthesis of heterocycles. wikipedia.orgresearchgate.net They serve as important precursors for the synthesis of primary amines and other functional groups. wikipedia.orgnumberanalytics.com

Historical Perspectives in Chemical Synthesis Pertaining to Related Compounds

The development of synthetic routes to compounds like Benzene, 1-fluoro-4-(2-nitropropenyl)- is built upon foundational reactions in organic chemistry, particularly those for creating nitrostyrenes and introducing fluorine into aromatic rings.

The synthesis of β-nitrostyrenes, the parent class of compounds, has a history stretching back over a century. A cornerstone method is the Henry Reaction (or nitroaldol reaction), discovered in 1895. youtube.com This reaction involves the base-catalyzed condensation of an aldehyde (like benzaldehyde) with a nitroalkane (like nitromethane), followed by dehydration to yield the nitroalkene. wikipedia.orgorgsyn.orgresearchgate.net This method remains a fundamental and widely used approach for constructing the carbon skeleton of nitrostyrenes. orgsyn.org Over the years, various modifications and alternative methods have been developed, including direct nitration of styrenes and different catalytic systems to control the reaction's efficiency and stereochemistry. wikipedia.orgwikipedia.orgorganic-chemistry.org

The field of organofluorine chemistry also has a rich history. Early work, such as the synthesis of 9α-fluoro-hydrocortisone acetate (B1210297), demonstrated that introducing fluorine could dramatically enhance a molecule's biological properties. tandfonline.com The synthesis of fluorinated aromatic compounds has been achieved through several key methods. One historically significant method is the Halex (halogen exchange) reaction , where a chloro- or bromo-substituted nitroaromatic is heated with an alkali metal fluoride (B91410) (like KF) to replace the halogen with fluorine. google.com Another primary route is the direct electrophilic nitration of a fluorinated aromatic precursor, such as fluorobenzene, using a mixture of nitric and sulfuric acids. libretexts.org The position of nitration is directed by the existing fluorine substituent.

The synthesis of Benzene, 1-fluoro-4-(2-nitropropenyl)- thus represents a convergence of these well-established synthetic traditions, applying the principles of nitroalkene formation to a pre-functionalized fluorinated aromatic starting material.

Significance in Contemporary Organic Chemistry Research

In modern organic chemistry, Benzene, 1-fluoro-4-(2-nitropropenyl)- and related fluorinated nitroalkenes are recognized as highly valuable building blocks. Their significance stems from their utility as intermediates in the synthesis of more complex molecules, particularly for pharmaceutical and materials science applications. cymitquimica.com

The strategic placement of fluorine is a key tool in drug discovery. researchgate.net Approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's ability to confer beneficial pharmacokinetic properties. researchgate.net By using a fluorinated building block like Benzene, 1-fluoro-4-(2-nitropropenyl)-, chemists can introduce this crucial element at an early stage of a synthetic sequence, leading to fluorinated target molecules. These may include potential anti-cancer agents, antidepressants, or anti-inflammatory drugs. tandfonline.com

Simultaneously, the nitroalkene moiety provides a gateway for a multitude of chemical transformations. wikipedia.org Its reactivity as a Michael acceptor allows for the formation of new carbon-carbon bonds, a fundamental operation in building molecular complexity. wikipedia.org Furthermore, the nitro group itself can be reduced to an amine (-NH2), providing access to phenethylamines, a class of compounds with significant biological and pharmaceutical relevance. wikipedia.org The versatility of the nitroalkene group makes it an efficient precursor for synthesizing a wide range of functionalized aromatic compounds and heterocyclic systems. researchgate.netnumberanalytics.com

Therefore, the contemporary significance of Benzene, 1-fluoro-4-(2-nitropropenyl)- lies in its dual functionality. It serves as a versatile synthetic intermediate that combines the advantageous properties of organofluorine compounds with the rich reactive potential of nitroalkenes, making it a powerful tool for constructing novel and functional molecules. cymitquimica.com

Table of Mentioned Compounds

| Compound Name | Synonyms/Related Terms |

|---|---|

| Benzene, 1-fluoro-4-(2-nitropropenyl)- | 1-fluoro-4-(2-nitroprop-1-enyl)benzene; 1-(4-Fluorophenyl)-2-nitropropene |

| C9H8FNO2 | Molecular Formula for Benzene, 1-fluoro-4-(2-nitropropenyl)- |

| 9α-fluoro-hydrocortisone acetate | Fluorinated steroid |

| Benzaldehyde (B42025) | Aromatic aldehyde |

| Benzene | Aromatic hydrocarbon |

| Fluorobenzene | Monofluorinated aromatic compound |

| Nitromethane (B149229) | Nitroalkane |

| β-nitrostyrene | (2-Nitrovinyl)benzene |

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-4-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAXWARMFBBINZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-31-5 | |

| Record name | Benzene, 1-fluoro-4-(2-nitropropenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways to Benzene (B151609), 1-fluoro-4-(2-nitropropenyl)-

The formation of the carbon-carbon double bond in Benzene, 1-fluoro-4-(2-nitropropenyl)- is typically achieved through condensation reactions between an aryl aldehyde and a nitroalkane. The Henry reaction and Knoevenagel condensation are the most prominent methods utilized for this transformation.

Henry Reaction and Knoevenagel Condensation Variants for Nitroalkenes

The Henry reaction, also known as the nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, in this case, an aldehyde. nih.gov The initial product is a β-nitro alcohol, which can then be dehydrated to yield the corresponding nitroalkene. nih.gov

The Knoevenagel condensation is a related reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. bhu.ac.in When a nitroalkane is used as the active methylene compound, this reaction provides a direct route to α,β-unsaturated nitro compounds. bhu.ac.in Both reactions are fundamental in C-C bond formation and are widely used in the synthesis of various organic compounds.

Condensation Reactions Involving 4-Fluorobenzaldehyde (B137897) and Nitroethane/Nitromethane (B149229)

The synthesis of Benzene, 1-fluoro-4-(2-nitropropenyl)- specifically involves the condensation of 4-fluorobenzaldehyde with nitroethane. While detailed procedures for this exact reaction are not extensively documented in readily available literature, the general principles of the Henry and Knoevenagel reactions are applicable. For instance, a similar reaction for the preparation of 1-(3-hydroxyphenyl)-2-nitropropene involves reacting 3-hydroxybenzaldehyde (B18108) with nitroethane in anhydrous acetic acid using ammonium (B1175870) acetate (B1210297) as a catalyst. This suggests a viable pathway for the synthesis of the target compound.

The reaction proceeds via the deprotonation of nitroethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The subsequent elimination of a water molecule from the intermediate β-nitro alcohol yields the final product, 1-fluoro-4-(2-nitropropenyl)benzene. The use of nitromethane in place of nitroethane would yield the corresponding 1-fluoro-4-(2-nitrovinyl)benzene. cardiff.ac.uknih.govresearchgate.net

Catalytic Systems and Reaction Optimization (e.g., Ammonium Acetate, Amine Catalysts)

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the condensation reaction. Ammonium acetate is a commonly used catalyst in these reactions, often in conjunction with acetic acid as a solvent. researchgate.netstackexchange.com It is believed to act as a source of ammonia (B1221849) and acetate ions, which can both facilitate the reaction.

Various amine catalysts, such as primary, secondary, and tertiary amines, are also effective in promoting Knoevenagel-type condensations. bhu.ac.in For instance, piperidine (B6355638) has been used as a catalyst in the mechanochemical Knoevenagel condensation of fluorinated benzaldehydes with malononitrile. osti.gov The basicity of the amine catalyst can influence the reaction rate and, in some cases, the stereochemical outcome. Optimization of reaction parameters such as temperature, solvent, and catalyst loading is essential to achieve high yields and selectivity. For example, in the synthesis of nitroalkenes, the choice of solvent and temperature can be manipulated to favor the formation of either the (E)- or (Z)-isomer. organic-chemistry.org

Stereoselective Synthesis Approaches for β-Fluoro-β-Nitrostyrenes

Controlling the stereochemistry of the double bond in β-nitrostyrenes is a significant aspect of their synthesis, leading to the formation of either the E (trans) or Z (cis) isomer.

Radical Nitration of Fluoro-Substituted Styrenes for Z-Isomer Formation

An efficient and highly stereoselective method for the preparation of (Z)-β-fluoro-β-nitrostyrenes involves the radical nitration of 2-bromo-2-fluorostyrenes. nih.govrsc.orgnih.govwpmucdn.com This process utilizes reagents such as iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and results in a nitration-debromination sequence. researchgate.net This method is notable for its high yields (up to 92%) and its exclusive formation of the Z-isomer. rsc.orgnih.govwpmucdn.com The reaction proceeds with the simultaneous elimination of bromine, leading directly to the desired α-fluoro-nitroalkene. rsc.orgnih.govwpmucdn.comresearchgate.net

Control and Characterization of E/Z Isomerism in Product Formation

The E/Z isomerism of the resulting Benzene, 1-fluoro-4-(2-nitropropenyl)- can be influenced by the synthetic route and reaction conditions. While radical nitration provides a direct path to the Z-isomer, condensation reactions can often lead to a mixture of E and Z isomers. The ratio of these isomers can sometimes be controlled by adjusting parameters like the solvent, temperature, and the nature of the catalyst. organic-chemistry.org For example, in some Knoevenagel condensations, refluxing in toluene (B28343) favors the E-isomer, while conducting the reaction in dichloromethane (B109758) at room temperature can yield the Z-isomer. organic-chemistry.org

The characterization and differentiation of the E and Z isomers are typically accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹⁹F NMR are powerful tools for this purpose. rsc.orgresearchgate.netresearchgate.net The chemical shifts and coupling constants of the vinylic protons and the fluorine atom are distinct for each isomer. For instance, in related β-fluoro-vinyl compounds, the ²J(H,F) and ³J(H,F) coupling constants in the ¹⁹F NMR spectrum can be used to assign the stereochemistry. researchgate.net The relative quantities of the E and Z isomers in a mixture can be determined by integrating the corresponding signals in the NMR spectra. mdpi.com

Table 1: Synthetic Methodologies and Key Features

| Methodology | Key Reactants | Catalyst/Reagent | Primary Product | Stereoselectivity | References |

|---|---|---|---|---|---|

| Henry Reaction | 4-Fluorobenzaldehyde, Nitroethane | Base (e.g., KOH) | 1-(4-Fluorophenyl)-2-nitropropan-1-ol | Generally low, can be improved with chiral catalysts | nih.govcardiff.ac.uk |

| Knoevenagel Condensation | 4-Fluorobenzaldehyde, Nitroethane | Ammonium Acetate or Amine Catalysts (e.g., Piperidine) | Benzene, 1-fluoro-4-(2-nitropropenyl)- | Condition-dependent (E/Z mixture) | bhu.ac.instackexchange.comosti.gov |

| Radical Nitration-Debromination | 2-Bromo-1-(4-fluorophenyl)-1-fluoroethene | Fe(NO₃)₃·9H₂O | (Z)-Benzene, 1-fluoro-4-(1-fluoro-2-nitrovinyl)- | Highly Z-selective | nih.govrsc.orgnih.govwpmucdn.comresearchgate.net |

Table 2: Spectroscopic Data for Characterization of Isomers

| Isomer | Spectroscopic Method | Key Observables | References |

|---|---|---|---|

| E-Isomer | ¹H NMR | Distinct chemical shifts for vinylic and aromatic protons. | researchgate.netmdpi.com |

| Z-Isomer | ¹H NMR | Different chemical shifts for vinylic and aromatic protons compared to the E-isomer. | researchgate.netmdpi.com |

| E-Isomer | ¹⁹F NMR | Characteristic chemical shift and coupling constants (e.g., ²JH,F, ³JH,F). | rsc.orgresearchgate.netresearchgate.net |

| Z-Isomer | ¹⁹F NMR | Different chemical shift and coupling constants compared to the E-isomer, allowing for clear distinction. | rsc.orgresearchgate.netresearchgate.net |

Emerging Synthetic Strategies and Route Development

Recent advancements in organic synthesis have paved the way for more efficient and streamlined methods for producing complex molecules like Benzene, 1-fluoro-4-(2-nitropropenyl)-. These strategies prioritize high yields, operational simplicity, and the reduction of intermediate steps.

One-Pot Synthetic Procedures

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents a significant improvement in efficiency by avoiding lengthy separation processes and the purification of intermediate compounds. For Benzene, 1-fluoro-4-(2-nitropropenyl)-, a prominent one-pot strategy involves the Henry reaction (also known as a nitroaldol reaction). wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction combines an aldehyde with a nitroalkane in the presence of a base. wikipedia.org

In a potential one-pot synthesis for the target compound, 4-fluorobenzaldehyde is reacted with nitroethane. The reaction begins with the base-catalyzed deprotonation of nitroethane to form a nucleophilic nitronate. youtube.com This intermediate then attacks the carbonyl carbon of 4-fluorobenzaldehyde, leading to a β-nitro alcohol. wikipedia.org Subsequent dehydration of this alcohol, often facilitated by the same reaction conditions or a slight modification, yields the final product, Benzene, 1-fluoro-4-(2-nitropropenyl)-. organic-chemistry.org The entire sequence—condensation and dehydration—can proceed in a single vessel, streamlining the process. youtube.com This approach is advantageous as it reduces solvent waste and purification steps. Efficient one-pot methods have been developed for other fluorinated aromatic nitro compounds, demonstrating the viability of this strategy in this class of molecules. lookchem.com

| Reactant 1 | Reactant 2 | Key Reaction Type | Intermediate | Final Product |

|---|---|---|---|---|

| 4-fluorobenzaldehyde | Nitroethane | Henry (Nitroaldol) Reaction | 1-(4-fluorophenyl)-2-nitropropan-1-ol | Benzene, 1-fluoro-4-(2-nitropropenyl)- |

Practicality, Robustness, and Streamlining of Synthetic Processes

The practicality and robustness of a synthetic method are determined by its scalability, reproducibility, and the ease of purification of the final product. A well-established and robust method for synthesizing related nitrovinyl arenes is the Mizoroki-Heck reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an unsaturated halide with an alkene. wikipedia.org

For the synthesis of the closely related analogue, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, a reported method involves the reaction of 1-bromo-4-fluorobenzene (B142099) with nitroethene. nih.gov This procedure can be adapted for Benzene, 1-fluoro-4-(2-nitropropenyl)- by substituting nitroethene with 1-nitropropene. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) using a palladium acetate catalyst, a base such as cesium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. nih.gov

The process demonstrates robustness through consistent performance under specific conditions, such as stirring at 353 K for approximately 14 hours under a nitrogen atmosphere. nih.gov Streamlining of this process involves optimizing catalyst loading, reaction time, and purification methods. The crude product is typically purified via column chromatography. nih.gov Further research could focus on developing catalytic systems that are reusable or operate in more environmentally benign solvents to enhance the practicality of the synthesis on an industrial scale. organic-chemistry.org

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | 1-Bromo-4-fluorobenzene | Arylating agent | nih.gov |

| Alkene | Nitroethene (analogue) | Vinylating agent | nih.gov |

| Catalyst | Palladium acetate | Cross-coupling catalyst | nih.gov |

| Base | Cesium carbonate | Neutralizes acid byproduct | nih.gov |

| Solvent | N,N-dimethylformamide (DMF) | Reaction medium | nih.gov |

| Temperature | 353 K (80 °C) | Reaction temperature | nih.gov |

| Purification | Column chromatography | Product isolation | nih.gov |

Fluorination Methodologies for Related Aromatic Nitro Compounds

The introduction of fluorine into an aromatic ring is a critical step that can significantly alter a molecule's properties. numberanalytics.comresearchgate.net Several modern fluorination methodologies are applicable for the synthesis of precursors to or analogues of Benzene, 1-fluoro-4-(2-nitropropenyl)-.

Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective for aromatic rings activated by electron-withdrawing groups, such as a nitro group. numberanalytics.com In this approach, a leaving group (like chlorine or a nitro group) on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comgoogle.com The reaction is often performed in a polar aprotic solvent at elevated temperatures, and the presence of a phase-transfer catalyst can enhance the reaction rate. google.com This method is advantageous for its potential to reduce the number of process steps in an industrial setting. google.com

Electrophilic Fluorination: This strategy employs reagents that deliver an electrophilic fluorine species ("F+"). numberanalytics.com Reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and ease of handling. numberanalytics.commdpi.com Electrophilic fluorination can be used to introduce fluorine onto an electron-rich aromatic ring or at a benzylic position adjacent to an activating group. mdpi.com

Transition Metal-Catalyzed Fluorination: Emerging as a powerful tool, this method uses catalysts based on transition metals like palladium or copper to facilitate fluorination. numberanalytics.comnumberanalytics.com These reactions can often proceed under milder conditions than traditional methods and offer high selectivity. researchgate.net For instance, palladium-catalyzed fluorination can utilize aryl halides or triflates as starting materials, coupling them with a fluoride source. numberanalytics.com

| Method | Typical Fluorinating Agent | Substrate Requirement | Key Characteristics |

|---|---|---|---|

| Nucleophilic (SNAr) | KF, CsF | Aromatic ring with electron-withdrawing groups (e.g., -NO2) | Industrially advantageous; uses simple fluoride salts. numberanalytics.comgoogle.com |

| Electrophilic | Selectfluor, NFSI | Electron-rich aromatic rings or activated C-H bonds | Uses stable, solid reagents; proceeds under mild conditions. numberanalytics.commdpi.com |

| Transition Metal-Catalyzed | Various fluoride sources | Aryl halides, triflates, boronic acids | High selectivity; often milder conditions. numberanalytics.comnumberanalytics.com |

Reactivity and Mechanistic Investigations

Electronic Effects and Reactivity Profile of the Nitropropenyl Moiety

The nitropropenyl group attached to the fluorinated benzene (B151609) ring establishes a unique electronic environment that governs the molecule's reactivity. The combination of the electron-withdrawing nitro group and the phenyl ring creates a polarized system, rendering the double bond susceptible to specific types of chemical transformations.

The alkene double bond in β-fluoro-β-nitrostyrenes, including the subject compound, possesses a strong electrophilic character. nih.gov This is a direct consequence of the powerful electron-withdrawing nature of the nitro group, which significantly reduces the electron density of the double bond. nih.gov This electron deficiency makes the β-carbon of the propenyl group highly susceptible to attack by nucleophiles. The electrophilicity of these compounds classifies them as strong electrophiles, which contributes to their high reactivity in polar, zw-type [3+2] cycloaddition reactions. nih.gov

The nitro group is a potent electron-withdrawing group, a property that profoundly dictates the reactivity of Benzene, 1-fluoro-4-(2-nitropropenyl)-. nih.govwikipedia.org It deactivates the benzene ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. doubtnut.comfiveable.melibretexts.orgquora.com Conversely, this electron-withdrawing nature facilitates nucleophilic attack on the molecule. wikipedia.org In the context of the nitropropenyl side chain, the nitro group's primary role is to activate the double bond for conjugate addition reactions by making the β-carbon electron-deficient. nih.govossila.com This strong activation is a key feature of the reactivity of nitrostyrenes in general. nih.gov

Conjugate Addition (Michael Addition) Reactions

The pronounced electrophilicity of the β-carbon in the α,β-unsaturated system of Benzene, 1-fluoro-4-(2-nitropropenyl)- makes it an excellent substrate for conjugate addition, or Michael addition, reactions. ossila.commasterorganicchemistry.com This class of reactions is a cornerstone of its chemical utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

A wide array of nucleophiles can participate in conjugate addition reactions with nitrostyrenes. masterorganicchemistry.com These include enolates, amines, thiols, and various carbon nucleophiles like β-diketones and malonates. masterorganicchemistry.comniscpr.res.inacs.orgresearchgate.net The reaction involves the attack of the nucleophile on the electron-poor β-carbon of the nitroalkene, leading to the formation of a new single bond. masterorganicchemistry.com The versatility of this reaction allows for the synthesis of a diverse range of functionalized molecules. niscpr.res.in For instance, the Michael addition of β-diketones to nitrostyrenes has been shown to be an effective method for forming new C-C bonds. niscpr.res.in

An interesting and synthetically useful application of the reactivity of β-fluoro-β-nitrostyrenes is their catalyst-free conjugate addition reaction with pyrroles. mdpi.com This reaction proceeds under solvent-free conditions, where an excess of pyrrole (B145914) acts as both the reagent and the solvent. mdpi.comresearchgate.net The reaction leads to the formation of 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in quantitative yields. mdpi.comresearchgate.net Kinetic studies of this reaction have been performed to understand the substituent effects and activation parameters. mdpi.com This catalyst-free approach offers a green and efficient route to novel fluorinated pyrrole derivatives. mdpi.comacs.org

Below is a table summarizing the results of the catalyst-free conjugate addition of various β-fluoro-β-nitrostyrenes with pyrrole.

| Entry | Substituent (Ar) | Product | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-FC₆H₄ | 3g | 52:48 | 99 |

| 2 | C₆H₅ | 3a | 53:47 | 99 |

| 3 | 4-ClC₆H₄ | 3b | 54:46 | 99 |

| 4 | 4-BrC₆H₄ | 3c | 55:45 | 99 |

| 5 | 4-MeOC₆H₄ | 3d | 50:50 | 99 |

| 6 | 4-MeC₆H₄ | 3e | 52:48 | 99 |

| 7 | 3-MeOC₆H₄ | 3f | 53:47 | 99 |

| 8 | 2-FC₆H₄ | 3h | 50:50 | 99 |

| 9 | 2-ClC₆H₄ | 3i | 50:50 | 99 |

| 10 | Thiophen-2-yl | 3j | 55:45 | 99 |

Table Notes

Reaction conditions: nitrostyrene (B7858105) (0.5 mmol) was reacted with pyrrole (0.5 mL) at room temperature for 25–30 h; dr was determined by ¹⁹F NMR spectroscopy; isolated yields were obtained by column chromatography on silica (B1680970) gel. Data sourced from Molecules 2021, 26(12), 3515. mdpi.com

Reduction Reactions of the Nitroalkene System

The nitroalkene functionality in Benzene, 1-fluoro-4-(2-nitropropenyl)- offers two primary sites for reduction: the carbon-carbon double bond and the nitro group. The selective reduction of either of these moieties, or the simultaneous reduction of both, can be achieved by carefully selecting the reducing agent and reaction conditions.

The selective reduction of the carbon-carbon double bond of the nitroalkene system, while preserving the nitro group, yields a saturated nitroalkane. This transformation is typically achieved through catalytic hydrogenation under controlled conditions. Reagents such as sodium borohydride (B1222165) (NaBH₄) are often employed for this purpose. The use of NaBH₄ can lead to the formation of 1-fluoro-4-(2-nitropropyl)benzene. The selectivity of this reaction is attributed to the milder reducing nature of NaBH₄ compared to other hydride reagents, which preferentially attacks the activated double bond.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For nitroalkenes like Benzene, 1-fluoro-4-(2-nitropropenyl)-, this reduction can be performed on the intact nitroalkene or after the saturation of the double bond. A complete reduction of both the nitro group and the double bond directly yields the corresponding phenethylamine (B48288) derivative, 1-(4-fluorophenyl)propan-2-amine.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both functionalities simultaneously. Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is also a common and effective method for the complete reduction of nitroalkenes to amines.

A variety of reducing agents and conditions have been investigated for the reduction of nitroalkenes, each offering different degrees of selectivity and reactivity.

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent that typically leads to the complete reduction of both the nitro group and the carbon-carbon double bond, affording the corresponding amine.

Sodium Borohydride (NaBH₄): As mentioned, NaBH₄ is a milder reducing agent that can selectively reduce the carbon-carbon double bond. However, its reducing power can be enhanced by the addition of transition metal salts, such as copper(II) chloride (CuCl₂), enabling the reduction of the nitro group as well.

Catalytic Hydrogenation: This method is widely used for the reduction of nitroalkenes. The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity.

H₂/Pd/C: Often used for the complete reduction to the amine.

H₂/Raney Nickel: Another effective catalyst for the formation of the amine.

Metal-Acid Systems: Combinations like iron in acetic acid (Fe/CH₃COOH) or tin in hydrochloric acid (Sn/HCl) are classical methods for the reduction of aromatic nitro compounds and can be applied to the reduction of the nitro group in the saturated analogue.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a catalyst (e.g., Pd/C). It offers a milder and often more selective alternative to using hydrogen gas.

Table 2: Summary of Reducing Agents for Nitroalkene Systems

| Reducing Agent/System | Primary Product(s) | Selectivity |

| LiAlH₄ | Amine (both C=C and NO₂ reduced) | Low |

| NaBH₄ | Saturated Nitroalkane (C=C reduced) | High for C=C bond |

| NaBH₄/CuCl₂ | Amine (both C=C and NO₂ reduced) | Low |

| H₂/Pd/C | Amine (both C=C and NO₂ reduced) | Low |

| H₂/Raney Ni | Amine (both C=C and NO₂ reduced) | Low |

| Fe/CH₃COOH | Saturated Amine (NO₂ reduced) | High for NO₂ group (on saturated system) |

| Formic Acid, Pd/C | Amine (both C=C and NO₂ reduced) | Can be tuned by conditions |

Cycloaddition Reactions

Benzene, 1-fluoro-4-(2-nitropropenyl)- can act as a dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the nitro group activating the carbon-carbon double bond. Studies on the reaction of analogous β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes, such as cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728), have demonstrated the feasibility and stereochemical outcomes of these [4+2] cycloaddition reactions. beilstein-journals.orgbeilstein-journals.org

The reaction of a (Z)-β-fluoro-β-nitrostyrene bearing a 4-fluoro substituent with cyclopentadiene, conducted in o-xylene (B151617) at 110 °C, proceeds smoothly to yield the corresponding monofluorinated norbornene adducts in high yields (up to 97%). beilstein-journals.orgbeilstein-journals.org The reaction typically produces a mixture of endo and exo diastereomers. beilstein-journals.org

The diastereoselectivity of the Diels-Alder reaction is a key aspect. For the reaction with cyclopentadiene, the endo and exo isomers are often formed in nearly a 1:1 ratio. However, computational studies on the transition states have shown that the path leading to the endo isomer has a slightly lower activation energy and is more exergonic than the path resulting in the exo isomer. beilstein-journals.orgnih.gov This slight energetic preference is in good agreement with the experimentally observed diastereomeric ratios, which can show a minor prevalence for the endo product. nih.gov

The reaction with 1,3-cyclohexadiene is generally much slower than with cyclopentadiene, but it does proceed to form the corresponding monofluorinated bicyclo[2.2.2]oct-2-ene adducts in moderate yields. beilstein-journals.orgbeilstein-journals.org The lower reactivity of 1,3-cyclohexadiene is a known phenomenon in Diels-Alder reactions. beilstein-journals.org

Table 3: Diels-Alder Reaction of a 4-Fluoro-β-nitrostyrene with Cyclic 1,3-Dienes beilstein-journals.orgbeilstein-journals.org

| Diene | Reaction Conditions | Product | Yield | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | o-xylene, 110 °C | 5-Fluoro-5-nitro-6-(4-fluorophenyl)norbornene | ~95% | ~1.2 : 1 |

| 1,3-Cyclohexadiene | o-xylene, 110-180 °C | 2-Fluoro-2-nitro-3-(4-fluorophenyl)bicyclo[2.2.2]oct-5-ene | up to 40% | Not specified |

Stereochemical Outcomes and Stereoselectivity of Cycloadditions

The stereochemistry of cycloaddition reactions involving β-fluoro-β-nitrostyrenes, such as Benzene, 1-fluoro-4-(2-nitropropenyl)-, is a critical aspect of their reactivity. In Diels-Alder reactions with cyclic dienes like 1,3-cyclopentadiene (CPD) and 1,3-cyclohexadiene (CHD), the formation of diastereomeric products (exo and endo) is observed. The ratio of these isomers is influenced by the electronic properties of the substituents on the aromatic ring. beilstein-journals.orgnih.govchemrxiv.org

For instance, in reactions with CPD, a series of substituted β-fluoro-β-nitrostyrenes generally yield a mixture of exo and endo cycloadducts. researchgate.net The presence of strong electron-withdrawing groups on the aryl substituent tends to enhance stereoselectivity. chemrxiv.org In contrast, reactions with CHD often proceed more slowly and may exhibit a different stereochemical preference, with the major products sometimes having the exo-configuration. chemrxiv.org The precise stereochemical outcome is a result of the kinetic control of the reaction, with the isomer ratio remaining constant throughout the reaction course. beilstein-journals.orgnih.gov

Computational studies on the Diels-Alder reaction of a model β-fluoro-β-nitrostyrene with CPD indicate that the transition state leading to the endo isomer is energetically lower than the path leading to the exo isomer, consistent with experimental observations in many cases. researchgate.net

| Aryl Substituent (para) | Diene | Diastereomeric Ratio (exo:endo) |

|---|---|---|

| -H | CPD | 34:66 |

| -NO₂ | CPD | 32:68 |

| -CO₂Me | CPD | 34:66 |

| -H | CHD | ~1:1 |

| -NO₂ | CHD | ~2:1 (exo major) |

Kinetic Data and Activation Parameters for Cycloaddition Processes

Kinetic studies provide quantitative insight into the reactivity of β-fluoro-β-nitrostyrenes in cycloaddition reactions. The reactions are typically monitored under pseudo-first-order conditions to determine rate constants. For the Diels-Alder reaction of a model β-fluoro-β-nitrostyrene (with no substituent on the phenyl ring) with CPD and CHD, significant differences in reactivity are observed. The reaction with CPD is substantially faster than with CHD. beilstein-journals.orgnih.govchemrxiv.org

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be calculated from the temperature dependence of the rate constants using the Eyring equation. These parameters reveal details about the transition state of the reaction. For the reaction with CPD, the activation parameters have been determined, confirming a concerted mechanism typical of Diels-Alder reactions. beilstein-journals.orgnih.gov

| Parameter | Value |

|---|---|

| Rate Constant (k) at 110 °C (s⁻¹) | 1.5 x 10⁻³ |

| Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | 68.9 |

| Entropy of Activation (ΔS‡) (J mol⁻¹K⁻¹) | -134.4 |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K (kJ mol⁻¹) | 109.0 |

Rearrangement Reactions

Oxaziridine (B8769555) Intermediates in Nitrone Formation

Oxaziridines, three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon, are key intermediates in various chemical transformations. wikipedia.org They are known to be involved in the rearrangement of nitrones, and conversely, can thermally rearrange to form nitrones. wikipedia.org The photochemical reactions of nitrones are understood to proceed in two steps: an initial photoisomerization to a labile oxaziridine intermediate, which then undergoes further chemical transformations. researchgate.net Similarly, the photoinduced rearrangement of β-methyl-β-nitrostyrene derivatives is believed to proceed through such highly strained intermediates. The conversion of a nitrone moiety into an oxaziridine ring under UV irradiation generates a highly reactive species that can participate in subsequent reaction pathways. researchgate.netrowan.edu

Kinetic Studies and Substituent Effects

Quantitative Analysis of Reaction Rates

The rates of reactions involving β-nitrostyrene derivatives are quantitatively influenced by the electronic nature of the substituents on the phenyl ring. In Michael-type additions with secondary amines, kinetic studies show that the reactions can proceed through both catalyzed and uncatalyzed pathways. nih.gov The effect of substituents on the reaction rate is often analyzed using Hammett plots, which correlate the logarithm of the rate constant with the substituent constant (σ). For Michael additions, a positive ρ value is typically observed, indicating that electron-withdrawing groups on the phenyl ring accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.gov

In the case of photoinduced rearrangements of β-methyl-β-nitrostyrene derivatives, kinetic studies monitoring the disappearance of the unsaturated nitro group show that electron-withdrawing groups like p-nitro and m-nitro result in a slower rate of reaction compared to other substituents. wku.edu For Diels-Alder reactions, while a detailed Hammett analysis for a range of substituents on β-fluoro-β-nitrostyrenes is not extensively documented, the observed stereoselectivity trends suggest that electron-withdrawing groups influence the electronic nature and reactivity of the dienophile. chemrxiv.org

| Reaction Type | Substituent Effect | Observation | Reference |

|---|---|---|---|

| Michael Addition | Electron-withdrawing groups | Accelerate the reaction (ρX = 0.84-2.10) | nih.gov |

| Photoinduced Rearrangement | p-NO₂ and m-NO₂ | Inhibit rearrangement, slower rate of disappearance | wku.edu |

| Diels-Alder Cycloaddition | Strong electron-withdrawing groups | Lead to higher stereoselectivity | chemrxiv.org |

Application of Hammett Equation for Mechanistic Insight

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It provides valuable mechanistic insights by correlating reaction rates or equilibrium constants for a series of reactions with the electronic properties of substituents on an aromatic ring. The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant, which measures the electronic effect (inductive and resonance) of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.

ρ (rho) is the reaction constant, which indicates the sensitivity of a reaction to substituent effects. wikipedia.orgchemeurope.com

While specific kinetic studies applying the Hammett equation directly to "Benzene, 1-fluoro-4-(2-nitropropenyl)-" are not extensively detailed, a wealth of information can be drawn from mechanistic investigations of the broader class of β-nitrostyrenes, to which it belongs. These studies provide a clear framework for understanding its reactivity.

Kinetic analyses of the Michael-type addition of cyclic secondary amines to a series of X-substituted β-nitrostyrenes in acetonitrile (B52724) have offered significant mechanistic details through Hammett analysis. datapdf.com The reaction was found to proceed through both an uncatalyzed and a catalyzed pathway, and the electronic nature of the substituent X on the benzene ring significantly influenced the reaction rate. datapdf.com

A plot of the logarithm of the relative rate constants against the Hammett substituent constants (σ) yielded linear relationships for both routes, confirming the applicability of the Hammett equation. The analysis generated positive values for the reaction constant (ρ), which provides critical information about the transition state of the reaction. datapdf.com

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values). chemeurope.com This indicates that a negative charge is developed and stabilized at or near the benzene ring in the rate-determining step of the reaction. For the Michael addition, this is consistent with a transition state where the nucleophilic amine attacks the electron-deficient β-carbon, leading to the development of negative charge on the α-carbon, which is delocalized onto the nitro group. datapdf.com

The specific research findings are summarized in the table below.

The data reveals that the catalyzed route (ρ = 2.10) is substantially more sensitive to the electronic effects of the substituents than the uncatalyzed route (ρ = 0.84). datapdf.com This larger ρ value for the catalyzed pathway suggests a greater accumulation of negative charge in its transition state, or a transition state that is more susceptible to stabilization by the substituent. datapdf.com

These findings are consistent with observations made on the specific class of β-methyl-β-nitrostyrenes, which includes Benzene, 1-fluoro-4-(2-nitropropenyl)-. In studies of the Michael addition of isobutyraldehyde (B47883) to these compounds, substrates with electron-withdrawing substituents on the aromatic ring, such as 4-fluoro, 4-chloro, and 4-cyano, showed decent conversion to the product, in contrast to those with electron-donating groups, which resulted in poor conversions. chemrxiv.org This qualitative reactivity trend aligns perfectly with the quantitative mechanistic insight provided by the positive ρ value from Hammett analysis, confirming that the presence of the fluorine atom in "Benzene, 1-fluoro-4-(2-nitropropenyl)-" enhances its reactivity as a Michael acceptor.

Derivatization and Functionalization Studies

Synthesis of Substituted Pyrrole (B145914) Derivatives

The synthesis of pyrrole rings from Benzene (B151609), 1-fluoro-4-(2-nitropropenyl)- can be achieved through several strategic approaches, primarily involving multicomponent reactions and two-step sequences that capitalize on the reactivity of the nitroalkene moiety.

Multicomponent Reactions for Pyrrole Formation

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds in a single synthetic operation. synarchive.comnih.govbohrium.com In the context of pyrrole synthesis from β-nitrostyrenes like Benzene, 1-fluoro-4-(2-nitropropenyl)-, these reactions typically involve the in-situ formation of a 1,4-dicarbonyl intermediate or a related precursor that subsequently cyclizes with an amine source. researchgate.net

One common MCR approach involves the reaction of the nitrostyrene (B7858105) derivative with an enamine, generated from a primary amine and a 1,3-dicarbonyl compound. The reaction proceeds via a Michael-type addition of the enamine to the nitrostyrene, followed by cyclization and elimination of the nitro group to furnish the polysubstituted pyrrole. The use of various primary amines and dicarbonyl compounds allows for the generation of a library of pyrrole derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Ref. |

| Benzene, 1-fluoro-4-(2-nitropropenyl)- | Primary Amine | 1,3-Dicarbonyl Compound | Substituted Pyrrole | researchgate.net |

Two-Step Sequences Involving Conjugate Addition and Elimination

A prevalent two-step method for pyrrole synthesis from nitrostyrenes involves an initial conjugate addition of a nucleophile, followed by a subsequent cyclization and elimination sequence. This approach provides a high degree of control over the substitution pattern of the final pyrrole ring.

A notable example is the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, which proceeds under solvent-free conditions to form 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. While this specific example utilizes a fluorinated nitrostyrene, the principle can be extended to Benzene, 1-fluoro-4-(2-nitropropenyl)-. The resulting adduct can then undergo a base-induced elimination of the nitro group to afford the corresponding vinylpyrrole derivative.

| Reactant 1 | Nucleophile | Intermediate Adduct | Final Product | Ref. |

| Benzene, 1-fluoro-4-(2-nitropropenyl)- | Pyrrole | 2-[1-(4-Fluorophenyl)-2-nitropropyl]-1H-pyrrole | 2-[1-(4-Fluorophenyl)prop-1-en-1-yl]-1H-pyrrole |

Scope and Limitations with Various Pyrrole and Nitrostyrene Derivatives

The scope of pyrrole synthesis from nitrostyrenes is broad, accommodating a wide range of substituents on both the nitrostyrene and the other reaction components. Electron-donating or -withdrawing groups on the aromatic ring of the nitrostyrene can influence the reaction rate and yield. For instance, the reactivity of N-aryl-substituted pyrroles in conjugate addition reactions has been observed to increase in the presence of an electron-donating methoxy (B1213986) group on the benzene ring.

However, limitations exist. Steric hindrance can play a significant role, potentially leading to lower yields or the need for more forcing reaction conditions. The stability of the intermediate adducts and the potential for side reactions, such as polymerization of the nitrostyrene, must also be considered and can be influenced by the choice of catalyst and reaction conditions.

Formation of Indole (B1671886) Derivatives

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org To utilize Benzene, 1-fluoro-4-(2-nitropropenyl)- in this context, it would first need to be converted into a suitable ketone or aldehyde precursor. For instance, hydrolysis of the nitropropene moiety could potentially yield the corresponding ketone, 1-(4-fluorophenyl)propan-2-one. This ketone could then be reacted with a substituted phenylhydrazine under acidic conditions to afford the corresponding indole derivative.

The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) being effective. wikipedia.orgmdpi.com The reaction mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org

| Phenylhydrazine Derivative | Ketone Precursor | Product | Ref. |

| Substituted Phenylhydrazine | 1-(4-Fluorophenyl)propan-2-one | Substituted Indole | wikipedia.orgmdpi.com |

Preparation of Nitrone Derivatives

Nitrone derivatives can be synthesized from various starting materials, including the reaction of aldehydes with N-substituted hydroxylamines. researchgate.net In the context of Benzene, 1-fluoro-4-(2-nitropropenyl)-, a potential route to a nitrone derivative would involve the initial conversion of the nitropropene to an aldehyde. This could be achieved through methods such as ozonolysis or other oxidative cleavage reactions. The resulting 4-fluorobenzaldehyde (B137897) could then be condensed with an N-substituted hydroxylamine (B1172632) to yield the corresponding nitrone.

For example, the reaction of 4-fluorobenzaldehyde with N-tert-butylhydroxylamine in a basic aqueous solution is a known method for the preparation of N-tert-butyl-α-(4-fluorophenyl)nitrone. This two-step approach, starting from the nitrostyrene derivative, allows for the introduction of the nitrone functionality.

| Aldehyde Precursor | Hydroxylamine Derivative | Product | Ref. |

| 4-Fluorobenzaldehyde | N-tert-Butylhydroxylamine | N-tert-Butyl-α-(4-fluorophenyl)nitrone |

Synthesis of Other Heterocyclic Compounds (e.g., Thiazoles)

The Hantzsch thiazole (B1198619) synthesis is a fundamental method for the construction of the thiazole ring. synarchive.comijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). ijper.org To apply this methodology starting from Benzene, 1-fluoro-4-(2-nitropropenyl)-, the nitrostyrene would first need to be transformed into an α-haloketone.

A plausible synthetic route would involve the conversion of the nitropropene to the corresponding ketone, 1-(4-fluorophenyl)propan-2-one, as previously discussed. Subsequent α-halogenation of this ketone, for example, using bromine or N-bromosuccinimide, would yield the required α-haloketone, 1-bromo-1-(4-fluorophenyl)propan-2-one. This intermediate could then be reacted with a thioamide or thiourea to afford the corresponding substituted thiazole. The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.net

| α-Haloketone Precursor | Thioamide/Thiourea | Product | Ref. |

| 1-Bromo-1-(4-fluorophenyl)propan-2-one | Thiourea | 2-Amino-4-(4-fluorophenyl)-5-methylthiazole | ijper.orgresearchgate.net |

Functionalization of Cycloadducts (e.g., Epoxidation of Norbornene Derivatives)

The nitroalkene functionality in Benzene, 1-fluoro-4-(2-nitropropenyl)- makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. These reactions lead to the formation of complex cyclic and bicyclic structures, which can be further modified to introduce additional functionality. For instance, the reaction with cyclic dienes can produce norbornene-type derivatives.

Subsequent functionalization of these cycloadducts opens avenues to a diverse array of chemical entities. A notable transformation is the epoxidation of the carbon-carbon double bond within the norbornene framework. While specific studies on norbornene derivatives from 1-fluoro-4-(2-nitropropenyl)benzene are not extensively detailed in available literature, the epoxidation of structurally similar electron-poor alkenes is a well-established process. Typically, this transformation can be achieved using various epoxidizing agents. The facial selectivity of the epoxidation can often be controlled, leading to either the exo or endo epoxide, depending on the reagents and reaction conditions employed. For electron-poor alkenes, traditional epoxidizing reagents are generally effective. researchgate.net

Table 1: Representative Epoxidation Conditions for Norbornene Systems

| Entry | Epoxidizing Agent | Solvent | Temperature (°C) | Outcome |

| 1 | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (CH₂Cl₂) | 0 to 25 | Predominantly exo-epoxide |

| 2 | Hydrogen peroxide / Sodium hydroxide | Methanol / Water | 20 to 40 | Formation of epoxide |

| 3 | Dimethyldioxirane (DMDO) | Acetone | -78 to 0 | High yield of epoxide |

This table represents generalized conditions for the epoxidation of norbornene derivatives and serves as a model for the potential functionalization of cycloadducts derived from Benzene, 1-fluoro-4-(2-nitropropenyl)-.

The resulting epoxides are valuable synthetic intermediates themselves, amenable to ring-opening reactions with a variety of nucleophiles to install new functional groups with high stereocontrol.

Introduction of Diverse Functional Groups (e.g., Phosphonates, Sulfonyls)

The conjugated system of the nitropropenyl group in Benzene, 1-fluoro-4-(2-nitropropenyl)- is highly susceptible to nucleophilic conjugate addition, also known as the Michael addition. This reaction provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the β-position relative to the nitro group.

Introduction of Phosphonate Groups: The addition of phosphites to nitroalkenes is a direct and efficient method for the synthesis of β-nitro phosphonates. nih.gov These compounds are of significant interest as they are precursors to β-amino phosphonic acids, which are analogues of β-amino acids and exhibit a range of biological activities. nih.govresearchgate.net The reaction typically proceeds by treating the nitroalkene with a dialkyl or diaryl phosphite (B83602) in the presence of a catalyst. A variety of catalysts, including base catalysts and organocatalysts, can be employed to promote this transformation, often with high yields and stereoselectivity. researchgate.netrsc.org

For the substrate Benzene, 1-fluoro-4-(2-nitropropenyl)-, the reaction with a phosphite, such as diethyl phosphite, would yield the corresponding diethyl (2-(4-fluorophenyl)-1-nitropropan-2-yl)phosphonate.

Table 2: Illustrative Conditions for Phospha-Michael Addition to Nitroalkenes

| Entry | Phosphite Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Diphenyl phosphite | Squaramide Organocatalyst | Toluene (B28343) | High |

| 2 | Diethyl phosphite | 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | Good to Excellent |

| 3 | Dimethyl phosphite | Sodium Methoxide | Methanol | High |

This table outlines typical conditions for the conjugate addition of phosphites to nitroalkenes, applicable to the derivatization of Benzene, 1-fluoro-4-(2-nitropropenyl)-. nih.govrsc.org

Introduction of Sulfonyl Groups: Similarly, sulfonyl groups can be introduced via the conjugate addition of sulfinic acids or their salts to the nitropropenyl moiety. This reaction leads to the formation of β-nitro sulfones. These products are versatile synthetic intermediates. The reaction of Benzene, 1-fluoro-4-(2-nitropropenyl)- with a sulfinic acid, such as p-toluenesulfinic acid, in the presence of a suitable base would afford the corresponding β-nitro sulfone derivative.

Table 3: General Conditions for Sulfa-Michael Addition to Nitroalkenes

| Entry | Sulfonyl Reagent | Base | Solvent | Product |

| 1 | Sodium p-toluenesulfinate | Acetic Acid | Ethanol | β-(4-fluorophenyl)-β-nitroethyl p-tolyl sulfone |

| 2 | Benzenesulfinic acid | Triethylamine | Dichloromethane | β-(4-fluorophenyl)-β-nitroethyl phenyl sulfone |

This table provides representative conditions for the addition of sulfonyl groups to activated alkenes like Benzene, 1-fluoro-4-(2-nitropropenyl)-.

The strategic functionalization through these methods significantly expands the synthetic utility of Benzene, 1-fluoro-4-(2-nitropropenyl)-, providing access to a wide range of complex molecules with tailored properties.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

While specific, detailed experimental NMR data for Benzene (B151609), 1-fluoro-4-(2-nitropropenyl)- is not extensively published, the expected spectral features can be predicted based on its molecular structure.

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and methyl protons. The two protons on the fluorinated benzene ring ortho to the propenyl group would appear as a doublet of doublets, as would the two protons ortho to the fluorine atom, due to coupling with each other and with the fluorine atom. The vinylic proton would likely appear as a quartet or a broad singlet due to coupling with the methyl protons. The methyl (CH₃) protons would appear as a doublet, coupling with the vinylic proton.

13C NMR: The carbon NMR spectrum would display nine unique signals. Four signals would correspond to the aromatic carbons, with their chemical shifts influenced by the fluorine and nitropropenyl substituents. The carbon atom directly bonded to fluorine would exhibit a large coupling constant (¹JC-F). The spectrum would also show signals for the two vinylic carbons of the propenyl group and one signal for the methyl carbon.

19F NMR: As a fluorinated compound, 19F NMR is a highly sensitive and informative technique. huji.ac.ilbiophysics.org A single resonance is expected for the fluorine atom on the benzene ring. The precise chemical shift would be indicative of the electronic environment created by the para-substituted nitropropenyl group. huji.ac.ilbiophysics.org

Table 1: Predicted 1H and 13C NMR Chemical Shift Assignments for Benzene, 1-fluoro-4-(2-nitropropenyl)-

| Atom Position | Predicted 1H Signal | Predicted 13C Signal |

| Aromatic CH (ortho to -F) | Doublet of doublets | Aromatic Region |

| Aromatic CH (ortho to -substituent) | Doublet of doublets | Aromatic Region |

| Aromatic C (ipso to -F) | - | Aromatic Region (¹JC-F) |

| Aromatic C (ipso to -substituent) | - | Aromatic Region |

| Vinylic CH | Quartet or broad singlet | Vinylic Region |

| Vinylic C-NO₂ | - | Vinylic Region |

| Methyl CH₃ | Doublet | Aliphatic Region |

To unequivocally assign the signals from 1D NMR spectra and confirm the molecular structure, a variety of 2D NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Benzene, 1-fluoro-4-(2-nitropropenyl)-, a key cross-peak would be expected between the vinylic proton and the methyl protons, confirming their connectivity. Cross-peaks would also be observed between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons, showing one-bond ¹H-¹³C correlations. sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the methyl proton signal to the methyl carbon signal.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary C). uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for any CH₂ carbons (none in this molecule), while quaternary carbons would be absent. uvic.ca

Table 2: Expected 2D NMR Correlations for Structural Confirmation

| 2D NMR Technique | Purpose | Expected Key Correlations |

| COSY | Identify ¹H-¹H spin systems | Vinylic-H ↔ Methyl-H; Aromatic-H ↔ Aromatic-H |

| HSQC | Correlate protons to directly bonded carbons | Vinylic-H → Vinylic-C; Methyl-H → Methyl-C; Aromatic-H → Aromatic-C |

| HMBC | Identify long-range (2-3 bond) ¹H-¹³C couplings | Methyl-H → Vinylic-C's; Methyl-H → Aromatic ipso-C; Vinylic-H → Aromatic ipso-C |

| DEPT-135 | Differentiate carbon types | CH₃ (positive); CH (positive); Quaternary C (absent) |

Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular weight of Benzene, 1-fluoro-4-(2-nitropropenyl)- is 181.16 g/mol . nih.gov

In Gas Chromatography-Mass Spectrometry (GC/MS), the compound is first separated from a mixture by GC before being introduced into the mass spectrometer. Electron ionization (EI) is a common method used in MS. The NIST Mass Spectrometry Data Center provides EI-MS data for this compound. nih.govnist.gov The spectrum shows a molecular ion peak and various fragment ions resulting from the breakdown of the molecule.

Table 3: Major Peaks in the Electron Ionization Mass Spectrum of Benzene, 1-fluoro-4-(2-nitropropenyl)-

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 181 | Molecular Ion [M]⁺ |

| 134 | Loss of nitro group [M - NO₂]⁺ |

| 133 | Loss of HNO₂ |

| 109 | Fluorotropylium ion or related structure |

Data sourced from the NIST/EPA/NIH Mass Spectral Library. nih.gov

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: An IR spectrum for Benzene, 1-fluoro-4-(2-nitro-1-propenyl)- is available from the NIST Chemistry WebBook. nist.gov The spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. Strong absorptions corresponding to the nitro group (NO₂) are typically observed, along with bands for the carbon-carbon double bond (C=C) of the propenyl group, the carbon-fluorine (C-F) bond, and aromatic ring vibrations.

Table 4: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) Range | Functional Group Assignment |

| ~1600-1650 | C=C Stretch (alkene) |

| ~1500-1550 | Asymmetric NO₂ Stretch |

| ~1340-1380 | Symmetric NO₂ Stretch |

| ~1200-1250 | C-F Stretch (aromatic) |

| ~800-850 | C-H Bending (para-disubstituted aromatic) |

Interpretations based on the spectrum provided by NIST. nist.gov

Raman Spectroscopy: No specific Raman spectroscopic data for Benzene, 1-fluoro-4-(2-nitropropenyl)- was found in the searched literature. This technique would provide complementary information to IR spectroscopy, particularly for the symmetric vibrations and the C=C double bond.

Solid-State Characterization (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. However, a search of the current literature did not yield any published single-crystal X-ray diffraction studies for Benzene, 1-fluoro-4-(2-nitropropenyl)-. If such a study were conducted, it would confirm the (E/Z) stereochemistry of the double bond and reveal how the molecules pack in the solid state.

Advanced Microscopic Techniques for Material Analysis (e.g., Scanning Electron Microscopy)

Advanced microscopic techniques like Scanning Electron Microscopy (SEM) are used to investigate the surface topography, morphology, and composition of solid materials. There is currently no specific research available that employs SEM or other advanced microscopic techniques for the material analysis of Benzene, 1-fluoro-4-(2-nitropropenyl)-. Such an analysis could be used to characterize the crystal habit, particle size distribution, and surface features of the bulk solid material.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for a given atomic arrangement, providing information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT study on Benzene (B151609), 1-fluoro-4-(2-nitropropenyl)- would involve calculating the electron density to determine the molecule's ground-state energy and a host of other properties.

Such calculations would reveal the distribution of electron density across the molecule. The highly electronegative fluorine and oxygen atoms in the nitro group would be expected to draw electron density, creating regions of negative electrostatic potential. Conversely, the benzene ring and the propenyl chain would exhibit different electronic characteristics. DFT can be used to calculate reactivity descriptors such as electronegativity, chemical hardness, and softness, which help in predicting how the molecule will interact with other chemical species. For instance, the analysis could pinpoint the most likely sites for nucleophilic or electrophilic attack.

Illustrative Data Table: Predicted Reactivity Descriptors from DFT (Note: The following values are hypothetical and serve as representative examples of data that would be generated from a DFT analysis.)

| Parameter | Predicted Value | Significance |

| Ionization Potential (I) | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 2.1 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 3.2 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | 5.3 eV | Tendency to attract electrons. |

| Electrophilicity Index (ω) | 4.39 eV | Propensity to accept electrons. |

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier orbitals are crucial for understanding chemical reactivity and electronic transitions. sigmaaldrich.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

For Benzene, 1-fluoro-4-(2-nitropropenyl)-, the HOMO is expected to be localized primarily on the π-system of the benzene ring and the propenyl double bond, which are relatively electron-rich. The LUMO, in contrast, would likely be centered on the electron-withdrawing nitropropenyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited.

Illustrative Data Table: Frontier Molecular Orbital Properties (Note: The following values are hypothetical and serve as representative examples.)

| Orbital | Predicted Energy | Primary Location of Electron Density |

| HOMO | -6.8 eV | Benzene ring, C=C double bond |

| LUMO | -1.5 eV | Nitro group (-NO₂) and adjacent atoms |

| HOMO-LUMO Gap | 5.3 eV | Entire molecule |

Conformational Analysis and Isomeric Stability Studies

The presence of rotatable single bonds in Benzene, 1-fluoro-4-(2-nitropropenyl)-—specifically between the benzene ring and the propenyl group, and around the propenyl chain—means that it can exist in various spatial arrangements or conformations. Furthermore, the double bond in the 2-nitropropenyl side chain allows for geometric isomers (E/Z).

Conformational analysis using computational methods would involve systematically rotating these bonds and calculating the potential energy of each resulting structure. This process identifies the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Such studies would likely show that the E-isomer is more stable than the Z-isomer due to reduced steric hindrance. The planarity of the molecule would also be investigated, as conjugation between the benzene ring and the nitropropenyl group would favor a more planar structure, though steric clashes could force some torsion.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For Benzene, 1-fluoro-4-(2-nitropropenyl)-, theoretical methods could be used to study its synthesis or its subsequent reactions, such as reduction of the nitro group or addition reactions at the double bond.

Molecular Dynamics Simulations in Complex Chemical and Biological Systems

While quantum chemical calculations are typically performed on isolated molecules in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule like a protein. MD simulations use classical mechanics to calculate the motion of atoms over time.

An MD simulation of Benzene, 1-fluoro-4-(2-nitropropenyl)- in water could reveal how solvent molecules arrange around it and how it moves and flexes in solution. If the molecule were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein's binding site. These simulations provide insights into the stability of the molecule-protein complex, the specific intermolecular interactions (like hydrogen bonds or van der Waals forces) that are formed, and the conformational changes that may occur upon binding.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling aims to establish a quantitative relationship between a molecule's structure and its chemical reactivity or biological activity. By computationally analyzing a series of related compounds, models can be built that predict the properties of new, unsynthesized molecules.

For a series of substituted (2-nitropropenyl)benzene derivatives, one could develop a Quantitative Structure-Activity Relationship (QSAR) model. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and correlating them with experimentally measured reactivity data. The resulting model could then be used to predict the reactivity of Benzene, 1-fluoro-4-(2-nitropropenyl)- or to design new derivatives with enhanced or suppressed reactivity based on the desired application.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Benzene (B151609), 1-fluoro-4-(2-nitropropenyl)- serves as a crucial intermediate in the synthesis of diverse and complex organic molecules. It is primarily utilized in the preparation of other nitroaromatic compounds, which are foundational in the development of specialized chemicals and pharmaceuticals. The reactivity of its nitroalkene functional group allows for a variety of chemical transformations. The fluorine atom enhances the electrophilic character of the benzene ring, making the compound useful in reactions such as nucleophilic aromatic substitution. cymitquimica.com This dual reactivity allows chemists to construct intricate molecular architectures, incorporating the fluorophenyl moiety into larger, more complex structures. Its non-fluorinated analog, 1-phenyl-2-nitropropene (B101151) (P2NP), is similarly produced through a Henry condensation reaction between benzaldehyde (B42025) and nitroethane, highlighting a common synthetic route for this class of compounds. wikipedia.org

Precursor in the Synthesis of Phenethylamine (B48288) Derivatives, such as Amphetamine and Phenylacetone (B166967)

Nitrostyrenes, including Benzene, 1-fluoro-4-(2-nitropropenyl)-, are recognized precursors for the synthesis of phenethylamine derivatives. The non-fluorinated parent compound, 1-phenyl-2-nitropropene (P2NP), is a well-documented precursor in the production of amphetamine. wikipedia.org The conversion involves the reduction of both the alkene double bond and the nitro group to an amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LAH), sodium borohydride (B1222165), or catalytic hydrogenation with Raney nickel or palladium. wikipedia.org

Similarly, Benzene, 1-fluoro-4-(2-nitropropenyl)- can be used to synthesize the corresponding fluorinated amphetamine analogue. Furthermore, this compound can serve as a precursor to 4-fluorophenylacetone, a ketone intermediate analogous to phenylacetone (P2P). The synthesis of phenylacetone from P2NP can be accomplished by first reducing the double bond using sodium borohydride, followed by hydrolysis of the resulting nitro group with hydrogen peroxide and a base like potassium carbonate. wikipedia.org It is through these established reduction and hydrolysis pathways that Benzene, 1-fluoro-4-(2-nitropropenyl)- functions as a precursor to these phenethylamine derivatives.

Building Blocks for Fluorine-Containing Polymers and Materials

The incorporation of fluorine atoms into polymers can significantly enhance their properties, including thermal stability and chemical resistance. While specific examples detailing the polymerization of Benzene, 1-fluoro-4-(2-nitropropenyl)- are not extensively documented in the available literature, its molecular structure suggests potential as a monomer or co-monomer for creating fluorine-containing polymers. google.com The vinyl group could potentially participate in radical polymerization reactions. The presence of the fluorinated phenyl group would impart desirable fluoropolymer characteristics to the resulting material. The development of advanced materials, such as poly(ether imide)s, sometimes involves the use of fluorinated intermediates like 1-fluoro-4-nitrobenzene, where the fluorine atom acts as a leaving group in fluoro-displacement reactions to build the polymer chain.

Utilization in the Development of Novel Chemical Reagents and Catalysts

The unique electronic properties of Benzene, 1-fluoro-4-(2-nitropropenyl)-, stemming from its fluoro and nitropropenyl substituents, make it a candidate for development into novel chemical reagents. The electron-withdrawing nature of the nitro group coupled with the electronegativity of the fluorine atom activates the benzene ring for certain chemical transformations. cymitquimica.com While its direct application as a catalyst is not widely reported, it can serve as a starting material for synthesizing more complex molecules that may possess catalytic activity. For instance, related fluorinated compounds are used to create ligands for metal catalysts, which are then employed in various chemical reactions to enhance selectivity and efficiency.

Research into Structure-Activity Relationships for Potential Bioactive Analogues

The study of structure-activity relationships (SAR) is crucial in medicinal chemistry for designing potent and selective drugs. The modification of the Benzene, 1-fluoro-4-(2-nitropropenyl)- scaffold has been an area of interest for developing analogues with potential biological activities. The introduction of fluorine is a common strategy in drug design to improve metabolic stability and binding affinity. nih.gov

Fluorinated aromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. nih.gov Research has shown that nitroaromatic derivatives, particularly those with halogen substituents, can display significant antimicrobial effects. encyclopedia.pub For example, studies on fluorobenzoylthiosemicarbazides, another class of fluorine-containing compounds, have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

Analogues derived from Benzene, 1-fluoro-4-(2-nitropropenyl)- are investigated for similar properties. The combination of the nitro group, a known pharmacophore in antimicrobial agents like chloramphenicol, and the fluorine atom is a key area of exploration. encyclopedia.pub The table below summarizes the antimicrobial activity of representative halogenated nitroaromatic compounds, illustrating the potential of this chemical class.

| Compound Class | Organism | Activity (MIC/MFC in μg/mL) |

| Halogenated Nitro-derivatives | S. aureus | 15.6–62.5 |

| Halogenated Nitro-derivatives | Candida sp. | 15.6–62.5 |

| Trifluoromethyl-substituted Fluorobenzoylthiosemicarbazides | S. aureus (including MRSA) | 7.82–31.25 |

Data sourced from studies on related halogenated and nitroaromatic compounds. nih.govencyclopedia.pub